REACTION_CXSMILES
|
[C:1]1(C)[C:2]([CH:7]=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:10]([CH2:12][C:13]([O:15]CC)=[O:14])#N.N1CCCC[CH2:19]1.[C-]#N.[Na+].Cl>O.S(Cl)(Cl)=O.CN(C=O)C.O.C(O)C.C(O)C>[CH3:19][C:6]1[C:1]2[CH:12]([C:13]([OH:15])=[O:14])[CH2:10][C:7](=[O:8])[C:2]=2[CH:3]=[CH:4][CH:5]=1 |f:3.4,9.10|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C=O)C
|
Name
|
|
Quantity
|
445 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
water ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
was then left for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
reached 100° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the crystals were washed with water
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in 4 M NaOH (3 l)
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
FILTRATION
|
Details
|
the crystals were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
yielding 610 g which
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2 (1.2 l)
|
Type
|
ADDITION
|
Details
|
was added during 1 hour to a cooled mixture of AlCl3 (600 g) in CH2Cl2 (4 l) at 0-5° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
was then poured on ice/water (5 l) and concentrated hydrochloric acid (500 ml)
|
Type
|
CUSTOM
|
Details
|
Conventional work up gave the crude title product (605 g), which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with CH2Cl2-ether-acetic acid (50:50:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC2=C1C(CC2=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |